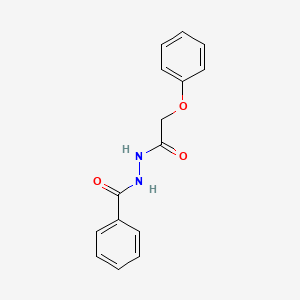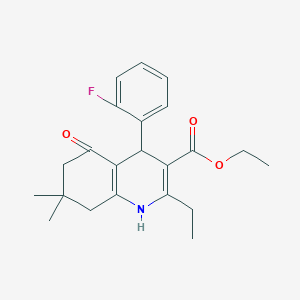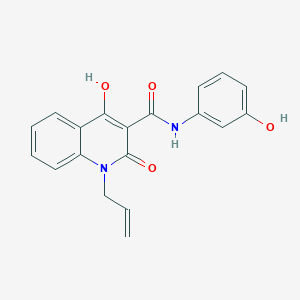![molecular formula C21H24N3+ B11700130 3-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-2-ethyl-1-phenyl-1H-pyrazol-2-ium](/img/structure/B11700130.png)
3-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-2-ethyl-1-phenyl-1H-pyrazol-2-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-2-ETHYL-1-PHENYL-1H-PYRAZOL-2-IUM is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a pyrazolium core. The compound’s structure allows it to exhibit interesting photophysical and chemical properties, making it a subject of interest in research and industrial applications.
Preparation Methods
The synthesis of 3-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-2-ETHYL-1-PHENYL-1H-PYRAZOL-2-IUM involves several steps, typically starting with the preparation of intermediate compounds. One common method involves the fusion of 3-methyl derivatives with 4-(dimethylamino)benzaldehyde at high temperatures (around 220°C) in the presence of catalytic amounts of acetic anhydride and pyridine . Another approach includes the condensation of these reactants using a strong base like sodium hydroxide in the presence of a phase transfer catalyst such as Aliquat 336 . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-2-ETHYL-1-PHENYL-1H-PYRAZOL-2-IUM undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where functional groups on the phenyl ring or pyrazolium core are replaced by other substituents. .
Scientific Research Applications
3-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-2-ETHYL-1-PHENYL-1H-PYRAZOL-2-IUM has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-2-ETHYL-1-PHENYL-1H-PYRAZOL-2-IUM exerts its effects is primarily through its ability to participate in intramolecular charge transfer (ICT) processes. The dimethylamino group acts as an electron donor, while the pyrazolium core serves as an electron acceptor. This electron transfer leads to the formation of an excited state with unique photophysical properties, which can be exploited in various applications .
Comparison with Similar Compounds
Similar compounds include:
(2E)-3-[4-(Dimethylamino)phenyl]-1-(naphthalen-1-yl)prop-2-en-1-one: This compound also contains a dimethylamino group and exhibits similar photophysical properties.
(E)-[4-(Dimethylamino)phenyl]-vinylquinoxalines: These compounds are used as precursors for nonlinear optical chromophores and share structural similarities with the target compound.
1-Methyl-4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium p-toluenesulfonate: Known for its efficiency in generating THz waves, this compound is structurally related and used in similar applications.
The uniqueness of 3-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-2-ETHYL-1-PHENYL-1H-PYRAZOL-2-IUM lies in its specific combination of functional groups and the resulting photophysical properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C21H24N3+ |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
4-[(E)-2-(2-ethyl-1-phenylpyrazol-2-ium-3-yl)ethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C21H24N3/c1-4-23-21(16-17-24(23)20-8-6-5-7-9-20)15-12-18-10-13-19(14-11-18)22(2)3/h5-17H,4H2,1-3H3/q+1 |
InChI Key |
JJZZSBKQNVPHMP-UHFFFAOYSA-N |
Isomeric SMILES |
CC[N+]1=C(C=CN1C2=CC=CC=C2)/C=C/C3=CC=C(C=C3)N(C)C |
Canonical SMILES |
CC[N+]1=C(C=CN1C2=CC=CC=C2)C=CC3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[4-(benzyloxy)benzylidene]isonicotinohydrazide](/img/structure/B11700052.png)


![4-chloro-N'-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B11700076.png)
![4-[(Z)-2-(5-amino-4-cyano-1-phenyl-1H-pyrazol-3-yl)-2-cyanoethenyl]-2-methoxyphenyl 4-fluorobenzenesulfonate](/img/structure/B11700079.png)

![Diethyl [2-(4-methylphenyl)-5-(morpholin-4-yl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B11700094.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B11700095.png)

![N'-[(E)-{2-[(4-bromobenzyl)oxy]phenyl}methylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11700103.png)

![N'-[(E)-(4-ethylphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11700109.png)

![methyl 4-{(Z)-[2-(4-iodophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B11700135.png)
